2-Fluorophenyl chloroformate
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Overview
Description
2-Fluorophenyl chloroformate is an alkyl fluorinated building block .
Synthesis Analysis
The synthesis of this compound involves the general Fmoc-based peptide synthesis method, followed by a lysine-selective modification with 4-fluorophenyl chloroformate .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula ROC(O)Cl, where R represents the 2-Fluorophenyl group . The molecular weight is approximately 174.56 .Chemical Reactions Analysis
Chloroformates, including this compound, are known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . In the context of antibody conjugation, a proximity-activated crosslinker is introduced into a chemically synthesized affinity peptide modified with a bioorthogonal handle .Physical and Chemical Properties Analysis
Chloroformates are clear, colorless liquids with relatively low freezing points and relatively high boiling points (>100°C) . They are reactive compounds possessing both acid chloride and alkyl substituents . Chloroformates are soluble in organic solvents, and hydrolyze in water .Mechanism of Action
Target of Action
2-Fluorophenyl chloroformate is a chemical compound that primarily targets organic molecules with active hydrogen atoms, such as alcohols and amines . The primary role of these targets is to react with the chloroformate group, leading to the formation of esters or amides .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic acyl substitution . In this reaction, the nucleophile (an alcohol or amine) attacks the carbonyl carbon of the chloroformate group, leading to the formation of a tetrahedral intermediate . This intermediate then collapses, releasing chloride ion and forming the corresponding ester or amide .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of esters and amides . These compounds play crucial roles in a wide range of biological processes, including protein synthesis, signal transduction, and energy production .
Pharmacokinetics
Its bioavailability would depend on factors such as the route of administration and the presence of suitable targets in the body .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific targets it interacts with. In general, the compound’s reaction with alcohols and amines can lead to significant changes in the structure and function of biomolecules, potentially affecting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by factors such as pH, temperature, and the presence of other reactive species . Moreover, the compound’s stability may be compromised under certain conditions, potentially leading to the formation of by-products .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
These reactions typically occur in the presence of a base, which serves to absorb the HCl produced .
Molecular Mechanism
These reactions typically involve the formation of carbamates, carbonate esters, and mixed anhydrides, respectively .
Temporal Effects in Laboratory Settings
Chloroformates are known to be reactive and degrade in moist air .
Properties
IUPAC Name |
(2-fluorophenyl) carbonochloridate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-7(10)11-6-4-2-1-3-5(6)9/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKQWVWEGLMHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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